Bienvenue dans la boutique en ligne BenchChem!

Sibanomicin

Pyrrolobenzodiazepine Glycosylation Natural Product Biosynthesis

Sibanomicin is a naturally occurring pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic belonging to the anthramycin group, first isolated from the culture filtrate of Micromonospora sp. SF2364.

Molecular Formula C23H31N3O5.ClH
Molecular Weight 429.5 g/mol
CAS No. 117782-84-0
Cat. No. B056008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibanomicin
CAS117782-84-0
Synonymssibanomicin
Molecular FormulaC23H31N3O5.ClH
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1
InChIInChI=1S/C23H31N3O5/c1-5-6-14-9-15-11-25-18-8-7-16(10-17(18)21(28)26(15)12-14)31-22-20(27)23(3,29)19(24-4)13(2)30-22/h6-8,10-11,13,15,19-20,22,24,27,29H,5,9,12H2,1-4H3/b14-6-
InChIKeyJEZZKSQFJNWDCY-NSIKDUERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sibanomicin (CAS 117782-84-0): A Rare Glycosylated Pyrrolobenzodiazepine Antitumor Antibiotic for Procurement Evaluation


Sibanomicin is a naturally occurring pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic belonging to the anthramycin group, first isolated from the culture filtrate of Micromonospora sp. SF2364 [1]. With the molecular formula C23H31N3O5 (average mass 429.5 Da), sibanomicin is one of only two known naturally glycosylated PBDs—the other being sibiromycin—both carrying the rare aminosugar sibirosamine at the C7 position of the A-ring [2]. This glycosylation is structurally unique within the PBD class and has been associated with enhanced DNA-binding affinity [2]. Sibanomicin exhibits marked in vivo antitumor activity against murine P388 leukemia and weak activity against Gram-positive bacteria [1].

Why Sibanomicin Cannot Be Substituted by Other Pyrrolobenzodiazepines: The Glycosylation and Cardiotoxicity Gap


PBD-class compounds are frequently treated as interchangeable DNA minor-groove alkylators, yet critical structural features—particularly C7 glycosylation status and C9 hydroxylation—drive profound differences in DNA-binding affinity, cardiotoxicity, and antibacterial spectrum that make generic substitution scientifically indefensible [1]. Among the ~20 known natural PBDs, only sibanomicin and sibiromycin carry the C7-sibirosamine sugar; all other members (anthramycin, tomaymycin, DC-81, neothramycin, etc.) are non-glycosylated and exhibit markedly different potency and toxicity profiles [1]. Furthermore, cardiotoxicity in the PBD class is mechanistically linked to C9 hydroxylation—present in sibiromycin and anthramycin but absent in sibanomicin—a difference that precluded sibiromycin's clinical development and directly informs candidate selection for ADC payload programs or fermentation-based production campaigns [2].

Sibanomicin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Exclusive C7-Glycosylation Status: Only Two Natural Glycosylated PBDs Exist

Sibanomicin is one of exactly two naturally occurring PBDs that are glycosylated at the C7 position of the A-ring, the other being sibiromycin (produced by Streptosporangium sibiricum) [1]. All other natural PBDs—including anthramycin, tomaymycin, DC-81, neothramycin A/B, chicamycin, mazethramycin, porothramycin, prothracarcin, and abbeymycin—lack this sugar modification [1]. Structure-activity relationship studies have demonstrated that O-glycosylation at C7 significantly enhances DNA-binding affinity relative to non-glycosylated PBDs, making this a functionally consequential—not merely structural—difference [1].

Pyrrolobenzodiazepine Glycosylation Natural Product Biosynthesis

Antibacterial Potency: Sibanomicin is 4–12× Weaker Than Sibiromycin Against Staphylococci

Quantitative antibacterial susceptibility testing reveals that sibanomicin exhibits substantially weaker activity against Gram-positive bacteria compared to its closest glycosylated analog, sibiromycin. Sibanomicin shows a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus S-424 and 25 μg/mL against Bacillus anthracis 119 [1]. In contrast, sibiromycin demonstrates MIC values of 1 μg/mL against S. aureus and 0.3 μg/mL against B. subtilis—representing a 4- to 12.5-fold potency advantage for sibiromycin [1]. The prototypical non-glycosylated PBD anthramycin further underscores the spectrum difference, with MIC values of 0.1–5 μg/mL against S. aureus [1].

Antibacterial Activity MIC Staphylococcus aureus

In Vivo P388 Leukemia Survival Extension: Dose-Dependent Antitumor Efficacy

In the murine P388 lymphocytic leukemia model, sibanomicin administered intraperitoneally at 2.1 mg/kg and 1.0 mg/kg extended survival time by 96% and 69%, respectively, compared to untreated control groups [1]. This represents the primary in vivo antitumor evidence for sibanomicin. For context, sibiromycin—the only other glycosylated PBD—exhibits in vitro IC50 values ranging from 0.000017 to 0.0029 μM (approximately 0.008 to 1.4 ng/mL) against L1210 leukemia, ADJ/PC6 plasmacytoma, and CH1 ovarian cancer cell lines, reflecting its status as the most potent naturally occurring PBD [2]. No direct head-to-head in vivo comparison between sibanomicin and sibiromycin in the P388 model has been published.

Antitumor Activity P388 Leukemia In Vivo Efficacy

C9-Deoxy Structure: Absence of the Cardiotoxicity-Associated C9 Hydroxyl Group

Within the PBD class, cardiotoxicity has been mechanistically attributed to hydroxylation at the C9 position of the anthranilate moiety. Sibiromycin and anthramycin both carry a C9-OH group, and this C9 hydroxylation was directly responsible for the termination of sibiromycin's clinical development due to cardiotoxic effects in animal models [1]. Sibanomicin, by contrast, lacks this C9 hydroxyl group (molecular formula C23H31N3O5 vs. sibiromycin C24H33N3O7; a difference of CH2O2 that corresponds to the absence of the C8-methyl and C9-hydroxyl substituents), placing it structurally among the non-cardiotoxic PBDs such as tomaymycin and DC-81 [2]. This inference is further supported by studies on 9-deoxysibiromycin—a mutasynthetic analogue of sibiromycin that lacks the C9-OH—which demonstrated reduced cardiotoxicity while retaining or gaining antitumor activity relative to sibiromycin [3].

Cardiotoxicity Structure-Activity Relationship C9 Hydroxylation

Producer Organism Exclusivity: Micromonospora sp. SF2364 vs. Streptomyces-Derived PBDs

Sibanomicin is uniquely produced by Micromonospora sp. SF2364 (also designated SF2346 in patent literature), distinguishing it from the majority of natural PBDs that originate from Streptomyces species [1]. Specifically, anthramycin is produced by Streptomyces refuineus, tomaymycin by Streptomyces achromogenes, sibiromycin by Streptosporangium sibiricum, and DC-81 by Streptomyces sp. [2]. The Micromonospora genus is known for producing structurally distinct secondary metabolites (e.g., gentamicin, calicheamicin), and sibanomicin remains the only reported PBD from this genus. The original producing strain has been deposited as FERM P-8979, and fermentation is conducted at 26–32°C for 2–10 days under aerobic submerged conditions [1].

Fermentation Micromonospora Strain-Specific Production

Chemical Synthesis Inaccessibility: Glycosylated PBDs Require Fermentation-Based Supply

Total chemical synthesis of glycosylated PBDs has not been accomplished to date, a limitation explicitly noted in the primary biosynthetic literature [1]. While non-glycosylated PBDs such as DC-81 and SJG-136 have well-established synthetic routes enabling scalable GMP production, the presence of the C7-sibirosamine sugar in sibanomicin and sibiromycin imposes synthetic complexity that currently precludes de novo chemical manufacture [1]. This means sibanomicin—like sibiromycin—can only be obtained through fermentation of the producing actinomycete strain or through biosynthetic engineering approaches such as mutasynthesis [2]. This supply route constraint is a critical differentiator for procurement planning, as it dictates lead times, scalability, and cost structure relative to synthetically accessible non-glycosylated PBDs.

Chemical Synthesis Glycosylated PBD Fermentation Supply Chain

Sibanomicin Best-Fit Research and Industrial Application Scenarios


Natural Product Library Screening for Glycosylated DNA Minor-Groove Binders

Sibanomicin is the only glycosylated PBD available from a Micromonospora producer, making it an essential inclusion in natural product libraries designed to sample chemical space around C7-glycosylated DNA alkylators. Its unique combination of C7-sibirosamine glycosylation (shared only with sibiromycin) and C9-deoxy structure (absent in sibiromycin) provides a scaffold distinct from all other PBDs. Screening programs evaluating DNA binding affinity, sequence selectivity, or transcription factor inhibition that require glycosylated PBD comparators must include sibanomicin as one of only two available natural options [1]. The demonstrated in vivo antitumor activity against P388 leukemia (96% survival extension at 2.1 mg/kg) further supports its inclusion in phenotypic screening cascades where in vivo validation is a decision gate [2].

C9-Deoxy Glycosylated PBD Scaffold for ADC Payload Development

The PBD class has emerged as a leading payload scaffold for antibody-drug conjugates (ADCs), with several PBD dimer-based ADCs in clinical development (e.g., loncastuximab tesirine). However, cardiotoxicity driven by C9 hydroxylation has been a class-wide liability [1]. Sibanomicin, as the only natural glycosylated PBD lacking the C9-OH group, represents a structurally de-risked monomer scaffold for the design of novel PBD dimer ADC payloads with potentially reduced cardiotoxicity. The established SAR demonstrating that 9-deoxysibiromycin (a C9-deoxy analogue of sibiromycin) retains antitumor potency with reduced cardiotoxicity directly supports the rationale for exploring sibanomicin-derived payloads [2]. Its exclusive fermentation-based supply also enables biosynthetic engineering approaches for analogue generation that are not available through chemical synthesis.

Fermentation Process Development and Biosynthetic Gene Cluster Mining

Sibanomicin's production by Micromonospora sp. SF2364—the only known PBD producer outside the Streptomyces/Streptosporangium clade—makes it a valuable target for comparative biosynthetic gene cluster (BGC) analysis and heterologous expression studies [1]. The sibanomicin BGC (not yet fully characterized in published literature as of this writing, in contrast to the fully sequenced sibiromycin BGC comprising 26 ORFs across 32.7 kb) represents a high-priority target for genome mining aimed at discovering the genetic determinants of C7-glycosylation and C9-deoxy modification in PBD pathways [2]. Industrial biotechnology groups pursuing fermentation-based production of glycosylated PBDs must engage with sibanomicin as the only glycosylated PBD accessible from a Micromonospora host.

Selective Antitumor Screening with Reduced Antibacterial Confounding

Sibanomicin exhibits a markedly weaker antibacterial profile (MIC 12.5 μg/mL against S. aureus) compared to anthramycin (MIC 0.1–5 μg/mL) and sibiromycin (MIC 1 μg/mL), making it a preferred PBD candidate for antitumor screening programs where broad-spectrum antibacterial activity is an undesired confounding factor [1]. Its in vivo antitumor efficacy in the P388 model (96% survival extension at 2.1 mg/kg) confirms that the attenuated antibacterial activity does not abolish antitumor potency, potentially indicating a more favorable therapeutic window for oncology-focused applications [2].

Quote Request

Request a Quote for Sibanomicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.